

BODIPY TR-X Dye for Flow Cytometry: A Technical Guide

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Compound of Interest		
Compound Name:	Bodipy TR-X	
Cat. No.:	B1663740	Get Quote

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This in-depth technical guide provides a comprehensive overview of the **BODIPY TR-X** dye and its applications in flow cytometry. **BODIPY TR-X** is a bright, red fluorescent dye known for its exceptional photophysical properties, making it a valuable tool for labeling proteins, antibodies, and other molecules for cellular analysis.

Core Properties of BODIPY TR-X Dye

BODIPY TR-X is characterized by its high fluorescence quantum yield, photostability, and a relatively long excited-state lifetime.[1][2] Its spectral characteristics are similar to Texas Red and Alexa Fluor 594.[2] A key feature of BODIPY dyes is their hydrophobic nature, which makes them particularly suitable for staining lipids, membranes, and other lipophilic structures. [2] The dye is relatively insensitive to changes in solvent polarity and pH.[2]

The most common form of the dye for labeling is the **BODIPY TR-X** NHS Ester (Succinimidyl Ester), which readily reacts with primary amines on proteins and other molecules. This version contains a seven-atom aminohexanoyl 'X' spacer that separates the fluorophore from its conjugation site, which can help to reduce potential interactions with the labeled biomolecule.

Quantitative Data Summary

The following table summarizes the key quantitative properties of **BODIPY TR-X** NHS Ester:



Property	Value	Sou
Excitation Maximum (Ex)	588 nm	
Emission Maximum (Em)	616 nm	
Molar Extinction Coefficient	68,000 cm ⁻¹ M ⁻¹	-
Molecular Weight	634.46 g/mol	-
Recommended Storage	-20°C, protect from light	.
Solubility	DMSO, DMF	-

Experimental Protocols

Detailed methodologies for antibody conjugation and cell staining for flow cytometry applications are provided below.

Antibody Conjugation with BODIPY TR-X NHS Ester

This protocol describes the process of labeling an antibody with **BODIPY TR-X** NHS Ester for use in flow cytometry.

Materials:

- Antibody of interest (at a concentration of 1-2 mg/mL)
- BODIPY TR-X NHS Ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
- Purification column (e.g., Sephadex G-25)
- Phosphate Buffered Saline (PBS)

Procedure:



- Prepare the Antibody: Dialyze the antibody against the conjugation buffer to remove any amine-containing buffers or stabilizers. Adjust the antibody concentration to 1-2 mg/mL in the conjugation buffer.
- Prepare the Dye Solution: Immediately before use, dissolve the BODIPY TR-X NHS Ester in anhydrous DMSO to create a 10 mM stock solution.
- Conjugation Reaction:
 - While gently vortexing the antibody solution, add the reactive dye solution at a specific molar ratio (a 10:1 dye-to-antibody molar ratio is a common starting point).
 - Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification:
 - Separate the labeled antibody from the unconjugated dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
 - Collect the fractions containing the labeled antibody. The first colored fractions will contain
 the conjugated antibody.
- Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the conjugate at 280 nm (for the protein) and 588 nm (for the dye).
- Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a protein stabilizer like BSA and storing at -20°C.

Cell Staining with BODIPY TR-X Labeled Antibodies for Flow Cytometry

This protocol outlines the steps for staining cells with a **BODIPY TR-X** conjugated antibody for subsequent analysis by flow cytometry.

Materials:

Cells of interest



- BODIPY TR-X conjugated antibody
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
- Fixation Buffer (optional, e.g., 4% paraformaldehyde)
- Permeabilization Buffer (optional, for intracellular targets, e.g., 0.1% Triton X-100 in PBS)
- FACS tubes

Procedure:

- Cell Preparation:
 - Harvest cells and wash them with cold PBS.
 - Adjust the cell concentration to 1 x 10⁶ cells/mL in cold flow cytometry staining buffer.
- Staining:
 - Add the BODIPY TR-X conjugated antibody to the cell suspension at a pre-determined optimal concentration.
 - Incubate for 30 minutes at 4°C in the dark.
- Washing:
 - Wash the cells twice with 2 mL of cold flow cytometry staining buffer by centrifugation (e.g., 300 x g for 5 minutes).
- Fixation and Permeabilization (for intracellular targets):
 - If staining an intracellular target, after the final wash, resuspend the cells in fixation buffer and incubate for 15-20 minutes at room temperature.
 - Wash the cells with PBS.
 - Resuspend the cells in permeabilization buffer and incubate for 10-15 minutes at room temperature.

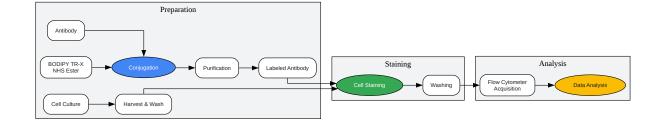


- Proceed with the staining and washing steps as described above.
- Resuspension: Resuspend the final cell pellet in 300-500 μL of flow cytometry staining buffer.
- Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer equipped with the appropriate lasers and filters for detecting BODIPY TR-X fluorescence.

Visualizations

Experimental Workflow for Flow Cytometry

The following diagram illustrates the general workflow for a flow cytometry experiment using a **BODIPY TR-X** conjugated antibody.



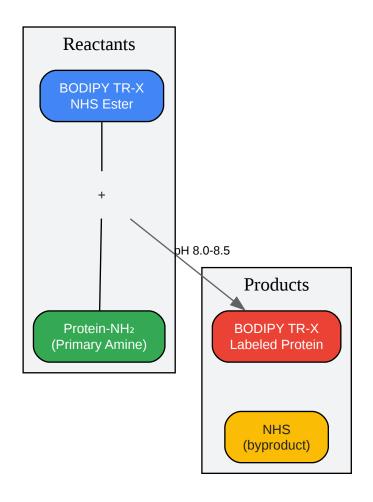
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Flow cytometry experimental workflow.

BODIPY TR-X NHS Ester Conjugation Chemistry

This diagram illustrates the chemical reaction between the **BODIPY TR-X** NHS Ester and a primary amine on a protein.





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References

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